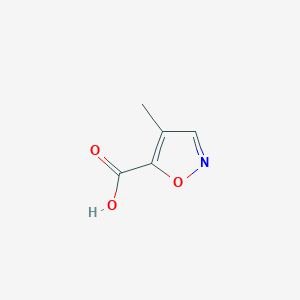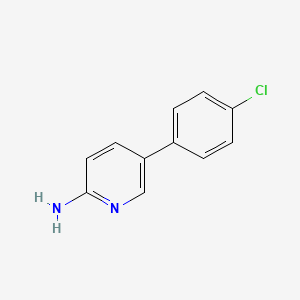
5-(4-Chlorophényl)pyridin-2-amine
Vue d'ensemble
Description
“5-(4-Chlorophenyl)pyridin-2-amine” is a chemical compound with the IUPAC name 5-chloro-3-(4-chlorophenyl)-2-pyridinylamine . It has a molecular weight of 239.1 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “5-(4-Chlorophenyl)pyridin-2-amine” is 1S/C11H8Cl2N2/c12-8-3-1-7(2-4-8)10-5-9(13)6-15-11(10)14/h1-6H,(H2,14,15) . This indicates that the compound has a pyridine ring with a chlorophenyl group and an amine group attached to it .Physical And Chemical Properties Analysis
“5-(4-Chlorophenyl)pyridin-2-amine” is a powder that is stored at room temperature . It has a molecular weight of 239.1 .Applications De Recherche Scientifique
Pharmacologie : Applications anticancéreuses
5-(4-Chlorophényl)pyridin-2-amine : a montré un potentiel prometteur dans le domaine de la pharmacologie, en particulier dans le développement d'agents anticancéreux. Des dérivés de ce composé ont été synthétisés et évalués pour leur efficacité contre diverses lignées cellulaires cancéreuses, notamment le cancer du sein, du poumon et de la prostate . La capacité à inhiber la croissance des cellules cancéreuses en fait un échafaudage précieux pour le développement de nouveaux agents de chimiothérapie.
Science des matériaux : Synthèse chimique
En science des matériaux, This compound sert d'intermédiaire clé dans la synthèse de molécules complexes. Ses propriétés structurelles permettent des réactions chimiques polyvalentes, ce qui en fait un composant essentiel dans la création de nouveaux matériaux avec des applications potentielles dans diverses industries .
Recherche médicale : Activités antivirales et antimicrobiennes
La recherche médicale a exploré l'utilisation de This compound dans le traitement des maladies infectieuses. Les dérivés de l'indole, qui partagent une structure similaire, ont démontré une gamme d'activités biologiques, notamment des effets antiviraux et antimicrobiens . Cela suggère un potentiel pour ce composé dans le développement de nouveaux traitements contre les infections.
Génie chimique : Développement de procédés
En génie chimique, This compound est utilisé dans le développement et l'optimisation des procédés. Ses voies de réaction prévisibles facilitent la conception de procédés chimiques efficaces et évolutifs, ce qui est crucial pour les applications industrielles .
Sciences de l'environnement : Chimie verte
Le rôle du composé dans les sciences de l'environnement est lié aux initiatives de chimie verte. Il peut être utilisé dans la synthèse de solvants respectueux de l'environnement et comme catalyseur dans des réactions qui minimisent les déchets et réduisent les sous-produits nocifs .
Biotechnologie : Recherche biochimique
Les applications biotechnologiques de This compound incluent son utilisation dans la recherche biochimique. Il peut servir de bloc de construction pour les molécules bioactives, contribuant à l'étude des voies biologiques et au développement d'outils biotechnologiques .
Sciences agricoles : Propriétés fongicides
Les sciences agricoles bénéficient des propriétés fongicides des composés dérivés de This compound. Ces dérivés se sont avérés efficaces pour lutter contre les maladies des plantes, offrant une nouvelle approche de la protection des cultures .
Chimie analytique : Développement de méthodes
Enfin, en chimie analytique, This compound est utilisé dans le développement de méthodes pour la détection et la quantification de diverses substances. Ses propriétés chimiques stables en font un étalon ou un réactif idéal dans les techniques de chromatographie et de spectrométrie .
Safety and Hazards
The safety information available indicates that “5-(4-Chlorophenyl)pyridin-2-amine” has several hazard statements including H302, H312, H315, H319, H332, H335 . These suggest that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Orientations Futures
While specific future directions for “5-(4-Chlorophenyl)pyridin-2-amine” are not available, similar compounds such as pyrrolo[2,3-d]pyrimidines have been explored for their potential in drug design against chronic myelogenous leukemia . This suggests that “5-(4-Chlorophenyl)pyridin-2-amine” and similar compounds could have potential applications in drug discovery and development.
Mécanisme D'action
Target of Action
Similar compounds such as chloropyramine, a first-generation antihistamine, have been found to target the histamine h1 receptor . This receptor plays a crucial role in mediating physiological responses to histamine, including inflammation and allergic reactions .
Mode of Action
For instance, Chloropyramine acts as a competitive reversible H1 receptor antagonist . This means it binds to the H1 receptor, blocking the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .
Biochemical Pathways
Based on the known action of similar compounds, it can be inferred that it may influence pathways related to inflammation and allergic reactions .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may help alleviate symptoms related to inflammation and allergic reactions by blocking the action of histamine .
Analyse Biochimique
Biochemical Properties
5-(4-Chlorophenyl)pyridin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, 5-(4-Chlorophenyl)pyridin-2-amine can bind to specific receptors, altering their activity and influencing downstream biochemical processes .
Cellular Effects
The effects of 5-(4-Chlorophenyl)pyridin-2-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell proliferation and apoptosis . By altering these pathways, 5-(4-Chlorophenyl)pyridin-2-amine can impact cell growth, differentiation, and survival. Furthermore, it can interfere with metabolic processes, leading to changes in the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, 5-(4-Chlorophenyl)pyridin-2-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, 5-(4-Chlorophenyl)pyridin-2-amine can modulate gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of 5-(4-Chlorophenyl)pyridin-2-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under specific conditions, but may degrade over time when exposed to certain environmental factors . Long-term studies have shown that prolonged exposure to 5-(4-Chlorophenyl)pyridin-2-amine can lead to changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of 5-(4-Chlorophenyl)pyridin-2-amine vary with different dosages. At low doses, the compound may exhibit therapeutic effects, such as inhibition of specific enzymes or modulation of signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
5-(4-Chlorophenyl)pyridin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux, leading to changes in the levels of specific metabolites . Understanding these pathways is crucial for determining the pharmacokinetics and pharmacodynamics of 5-(4-Chlorophenyl)pyridin-2-amine.
Transport and Distribution
The transport and distribution of 5-(4-Chlorophenyl)pyridin-2-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall activity and function . The compound’s distribution can vary depending on the tissue type and the presence of specific transport mechanisms.
Subcellular Localization
5-(4-Chlorophenyl)pyridin-2-amine exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for understanding the precise mechanisms through which the compound exerts its effects.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-10-4-1-8(2-5-10)9-3-6-11(13)14-7-9/h1-7H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVARCJGOURVXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50531399 | |
| Record name | 5-(4-Chlorophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50531399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84596-08-7 | |
| Record name | 5-(4-Chlorophenyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84596-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Chlorophenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50531399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-chlorophenyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1317138.png)

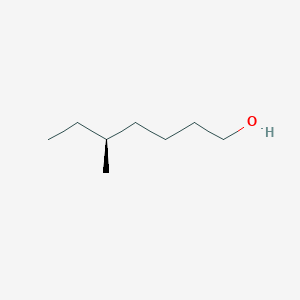




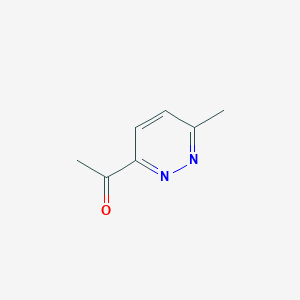

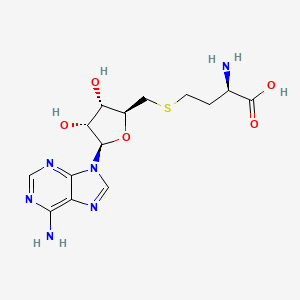
![4,7-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1317157.png)

